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Introduction
The aortic ring assay is a cornerstone ex vivo technique in cardiovascular pharmacology for

investigating vascular reactivity. This method allows for the assessment of endothelium-

dependent and -independent vasodilation and constriction in a controlled environment,

providing valuable insights into the efficacy and mechanism of action of novel vasoactive

compounds. AVE3085 is a novel small-molecule enhancer of endothelial nitric oxide synthase

(eNOS) transcription.[1][2][3] By upregulating eNOS expression and activity, AVE3085
promotes the production of nitric oxide (NO), a key signaling molecule in vasodilation.[1][2][3]

Impaired NO bioavailability is a hallmark of endothelial dysfunction, which is implicated in the

pathogenesis of numerous cardiovascular diseases, including hypertension.[1][2][3]

These application notes provide a detailed protocol for utilizing the aortic ring vasoreactivity

assay to evaluate the effects of AVE3085 on vascular function. The focus is on assessing the

ability of AVE3085 to restore or enhance endothelium-dependent vasodilation.

Data Presentation
The primary effect of AVE3085 is to enhance the function of the endothelium. Therefore, its

efficacy is typically measured by the improvement in relaxation in response to an endothelium-

dependent vasodilator, such as acetylcholine (ACh), rather than by a direct vasodilatory effect.

The following tables summarize representative data from studies investigating the effect of
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AVE3085 on aortic rings from spontaneously hypertensive rats (SHR), a model of endothelial

dysfunction, compared to normotensive Wistar-Kyoto (WKY) rats.

Table 1: Effect of Chronic In Vivo AVE3085 Treatment on Acetylcholine-Induced Vasorelaxation

Treatment Group Agonist
Maximal Relaxation (Emax
%) to Acetylcholine

WKY Control Acetylcholine 85.3 ± 2.5

SHR Control Acetylcholine 33.2 ± 3.0

SHR + AVE3085 (10

mg/kg/day for 4 weeks)
Acetylcholine 58.0 ± 3.1**

Data are presented as mean ± SEM. **P < 0.01 compared to SHR Control. Data adapted from

Yang et al., 2011.[3]

Table 2: Effect of Acute Ex Vivo AVE3085 Incubation on Acetylcholine-Induced Vasorelaxation

in SHR Aortic Rings

Treatment Group Agonist
Maximal Relaxation (Emax
%) to Acetylcholine

SHR Control Acetylcholine 35.1 ± 2.8

SHR + AVE3085 (10 µM for 2

hours)
Acetylcholine 51.7 ± 3.5*

*Data are presented as mean ± SEM. P < 0.05 compared to SHR Control. Data adapted from

Yang et al., 2011.[3]

Signaling Pathway of AVE3085-Mediated
Vasodilation
AVE3085 enhances the transcription of the eNOS gene, leading to increased eNOS protein

levels. This results in greater production of nitric oxide (NO) in the endothelial cells. NO then
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diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate

cyclase (sGC). sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn

activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium

levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle

relaxation and vasodilation.
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Caption: Signaling pathway of AVE3085-mediated vasodilation.

Experimental Protocols
Materials and Reagents

Animals: Male spontaneously hypertensive rats (SHR) and age-matched normotensive

Wistar-Kyoto (WKY) rats (12-14 weeks old).

Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25.0

NaHCO3, 11.1 glucose, and 2.5 CaCl2.

Gases: Carbogen (95% O2 / 5% CO2).

Drugs and Chemicals: AVE3085, phenylephrine (PE), acetylcholine (ACh), sodium

nitroprusside (SNP), heparin, and sodium pentobarbital.

Equipment:

Organ bath system with jacketed glass chambers (10-20 mL).
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Isometric force transducers.

Data acquisition system.

Water bath circulator (37°C).

Dissection microscope and instruments (forceps, scissors).

Experimental Workflow
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Tissue Preparation

Mounting and Equilibration

Vasoreactivity Testing

Euthanize Rat

Isolate Thoracic Aorta

Clean Adipose Tissue

Cut Aorta into Rings (3-4 mm)

Mount Rings in Organ Bath

Apply 1.5-2.0 g Resting Tension

Equilibrate for 90 min at 37°C

Wash with KHS every 20 min

Assess Viability with KCl (80 mM)

Pre-contract with Phenylephrine (1 µM)

Cumulative Addition of ACh
(10⁻⁹ to 10⁻⁵ M)

(Optional) Wash out and test
SNP for endothelium-independent

relaxation

Click to download full resolution via product page

Caption: General workflow for the aortic ring vasoreactivity assay.
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Detailed Protocol
1. Preparation of Aortic Rings

Euthanize the rat via an approved method (e.g., overdose of sodium pentobarbital).

Open the thoracic cavity and carefully dissect the thoracic aorta.

Place the isolated aorta in ice-cold KHS.

Under a dissection microscope, remove the surrounding connective and adipose tissues.

Cut the cleaned aorta into rings of approximately 3-4 mm in length. Take care to not stretch

or damage the endothelium.

2. Mounting and Equilibration

Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath

chamber filled with KHS.

Maintain the KHS at 37°C and continuously bubble with carbogen gas.

Connect the upper hook to an isometric force transducer.

Gradually apply a resting tension of 1.5-2.0 grams to each ring.

Allow the rings to equilibrate for at least 90 minutes. During this period, wash the tissues with

fresh KHS every 20 minutes.

3. Assessment of AVE3085 Effects

For Chronic In Vivo Studies:

Use aortic rings isolated from animals that have been pre-treated with AVE3085 (e.g., 10

mg/kg/day orally for 4 weeks) or vehicle.

For Acute Ex Vivo Studies:
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After the equilibration period, incubate the aortic rings with AVE3085 (e.g., 10 µM) or

vehicle directly in the organ bath for a specified period (e.g., 2 hours) before proceeding to

the vasoreactivity testing.

4. Vasoreactivity Testing

Viability Check: After equilibration, test the viability of the rings by inducing a contraction with

80 mM KCl. After the contraction peaks, wash the rings with KHS to return to baseline

tension.

Pre-contraction: Induce a stable, submaximal contraction with phenylephrine (PE,

approximately 1 µM).

Endothelium-Dependent Relaxation: Once a stable plateau of contraction is reached, add

acetylcholine (ACh) in a cumulative manner (from 10⁻⁹ M to 10⁻⁵ M) to generate a

concentration-response curve.

Endothelium-Independent Relaxation (Optional): After washing out the ACh and allowing the

rings to return to baseline, pre-contract again with PE. Then, add sodium nitroprusside

(SNP), an NO donor, in a cumulative manner to assess the health of the smooth muscle

cells.

Data Analysis
Record the relaxation at each concentration of ACh as a percentage of the pre-contraction

induced by PE.

Plot the concentration-response curves using a non-linear regression model (e.g., sigmoidal

dose-response) to determine the maximal relaxation (Emax) and the EC50 (the

concentration of agonist that produces 50% of the maximal response).

Compare the Emax and EC50 values between control and AVE3085-treated groups using

appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant increase in Emax

or a leftward shift in the concentration-response curve in the AVE3085-treated group

indicates an improvement in endothelium-dependent vasodilation.

Troubleshooting
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No response to KCl: The tissue may be damaged. Ensure gentle handling during dissection

and mounting.

Poor relaxation to ACh but normal relaxation to SNP: This indicates endothelial damage.

Take extra care during the removal of connective tissue and the mounting process.

High variability between rings: Ensure uniform ring size and consistent tensioning. Use rings

from the same region of the aorta for each experimental set.

Unstable baseline: Check for leaks in the organ bath system and ensure a consistent and

stable temperature and gas supply.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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